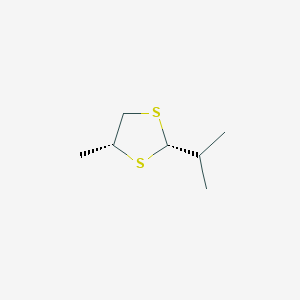
1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) is an organic compound with the molecular formula C7H14S2. It belongs to the class of dithiolanes, which are five-membered rings containing two sulfur atoms. This compound is characterized by its unique structure, which includes a dithiolane ring substituted with a methyl group and an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) typically involves the reaction of appropriate thiol precursors with aldehydes or ketones. The reaction conditions often include the use of acidic catalysts to facilitate the formation of the dithiolane ring. For example, the reaction between 2-methyl-2-propanethiol and 2-methylpropanal in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI).
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: The parent compound without the methyl and isopropyl substitutions.
1,2-Dithiolane: A similar compound with the sulfur atoms in adjacent positions.
1,3-Dithiane: A six-membered ring analog with two sulfur atoms.
Uniqueness
1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) is unique due to its specific substitutions, which can impart different chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C7H14S2 |
|---|---|
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
(2S,4R)-4-methyl-2-propan-2-yl-1,3-dithiolane |
InChI |
InChI=1S/C7H14S2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
Clé InChI |
FFEFMICFXSDLAM-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1CS[C@@H](S1)C(C)C |
SMILES canonique |
CC1CSC(S1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
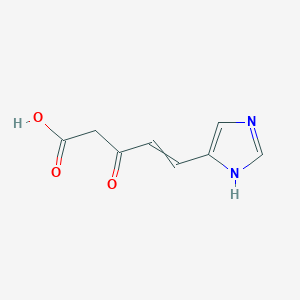
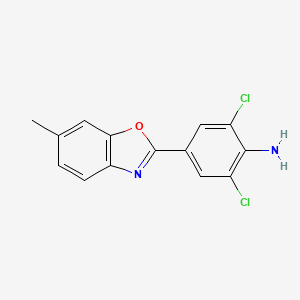
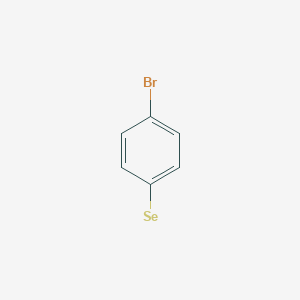
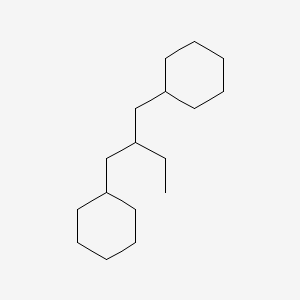
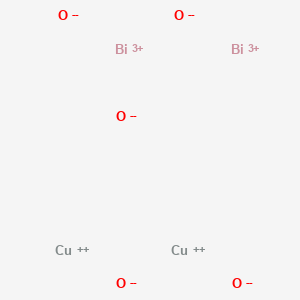

![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
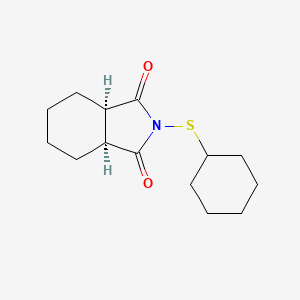
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
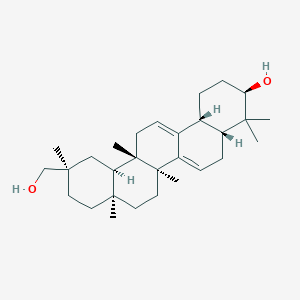
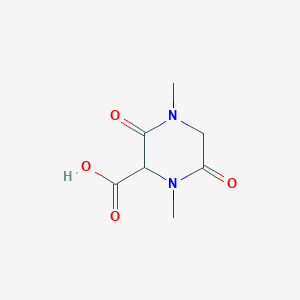
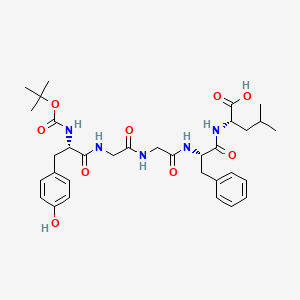
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
